Monostearin

Description

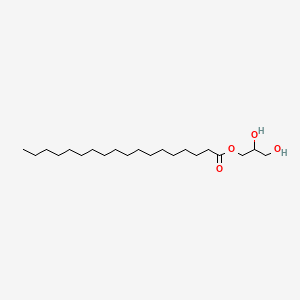

Monostearin (glycerol monostearate, C21H42O4) is a monoglyceride derived from stearic acid (C18:0) and glycerol. It exists in multiple isomeric forms, with 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin) being the most common . This compound is widely used as an emulsifier in food products, a stabilizer in pharmaceuticals, and a precursor in biodiesel production. Its amphiphilic nature enables it to reduce surface tension, making it indispensable in formulations requiring lipid-water interactions .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Esterification Method

Reaction Mechanism and Stoichiometry

Direct esterification involves reacting stearic acid ($$C{18}H{36}O2$$) with glycerol ($$C3H8O3$$) in a 1:1.2–1.3 molar ratio under acidic catalysis. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{Stearic acid} + \text{Glycerol} \xrightarrow{H^+} \text{Monostearin} + \text{Water}

$$

Excess glycerol shifts equilibrium toward monoester formation, achieving 40–60% this compound content. However, side reactions produce di- and triesters, necessitating downstream purification.

Industrial Process Parameters

Typical conditions include 180–250°C reaction temperatures, 0.2% sulfuric acid catalyst, and 2–4 hour durations. Post-reaction neutralization with alkaline solutions (e.g., NaOH) adjusts pH to 6.0–7.5, followed by water washing to remove unreacted glycerol. Yield limitations (<60%) and energy-intensive purification make this method less favorable compared to alternatives.

Transesterification Route

Catalytic Systems and Reactor Design

Transesterification of hydrogenated palm oil (primarily triglyceride stearates) with glycerol employs alkaline catalysts (0.1–0.5 wt% NaOH/KOH) at 210–220°C under vacuum (-0.06 to -0.09 MPa). Sodium stearate co-catalysis enhances reaction rates by reducing interfacial tension between glycerol and oil phases.

Table 1: Comparative Transesterification Conditions

Multi-Stage Distillation Purification

Post-reaction crude product undergoes four vacuum distillation stages to isolate this compound:

- Primary Distillation : Removes moisture at 160–225°C, 150–200 Pa.

- Secondary Distillation : Eliminates free glycerol and fatty acids at 190–220°C, 3–10 Pa.

- Tertiary Distillation : Further purifies at 200–220°C, 3–15 Pa.

- Quaternary Distillation : Final isolation at 210–230°C, 0.1–7 Pa, yielding 99.2% this compound.

Saponification of Racemic Glycidol

Reaction Dynamics

Racemic glycidol reacts with stearic acid at 100–130°C under tetraethylammonium iodide catalysis, achieving 80–90% monoester yield within 30–70 minutes. The epoxide ring-opening mechanism proceeds as:

$$

\text{Glycidol} + \text{Stearic acid} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Byproducts}

$$

Comparative Methodological Evaluation

Table 2: Method Performance Metrics

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Direct Esterification | 58 | 92 | 12.4 |

| Transesterification | 89 | 99.2 | 8.7 |

| Saponification | 85 | 98.5 | 14.9 |

Transesterification outperforms others in yield-purity balance, while saponification incurs higher energy costs due to glycidol synthesis. Direct esterification remains relevant for low-capacity facilities lacking vacuum distillation infrastructure.

Industrial Scalability Challenges

Catalyst Recovery and Reuse

Sodium hydroxide catalysts require neutralization with phosphoric acid, generating sodium phosphate waste. Patent CN102964245A reports 0.25–0.3 MPa thermal oil pressure for distillation, indicating significant energy inputs. Closed-loop catalyst recycling systems could reduce operational costs by 18–22%.

Byproduct Valorization

Di- and tri-stearin byproducts find applications in plasticizers and lubricants. Integrating purification with downstream product lines improves overall process economics, particularly in multi-plant chemical complexes.

Analyse Des Réactions Chimiques

Types of Reactions: Monostearin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form stearic acid and glycerol.

Reduction: Reduction of this compound can yield glycerol and stearic alcohol.

Substitution: this compound can participate in esterification and transesterification reactions to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.

Major Products:

Oxidation: Stearic acid and glycerol.

Reduction: Glycerol and stearic alcohol.

Substitution: Various esters depending on the reactants used.

Applications De Recherche Scientifique

Chemical Properties and Production

Monostearin is a monoglyceride formed from the esterification of glycerol and stearic acid. It appears as a white, waxy solid at room temperature and is soluble in organic solvents but only slightly soluble in water. Its unique properties make it suitable for various applications, especially as an emulsifier and stabilizer.

Food Industry

This compound is widely used in the food industry as an emulsifier , enhancing the texture and stability of various products.

Applications:

- Baked Goods : Improves dough stability and enhances moisture retention.

- Ice Cream : Contributes to a creamy texture and prevents ice crystal formation.

- Margarine : Acts as an emulsifying agent to maintain a stable mixture of oil and water.

Case Study:

In a study analyzing the impact of emulsifiers on the quality of baked goods, it was found that the inclusion of this compound significantly improved the volume and softness of bread compared to control samples without emulsifiers .

Pharmaceutical Industry

In pharmaceuticals, this compound plays a crucial role in drug formulation.

Applications:

- Drug Delivery Systems : Used in the development of nanoparticles and microemulsions for targeted drug delivery.

- Emulsifying Agent : Facilitates the uniform dispersion of active ingredients in oral medications.

Case Study:

Research indicated that this compound-based nanoparticles exhibited enhanced drug loading capacities, improving therapeutic efficacy while minimizing side effects . These formulations are particularly beneficial for hydrophobic drugs that require solubilization for effective delivery.

Cosmetic Industry

This compound is incorporated into various cosmetic products due to its emulsifying properties.

Applications:

- Skin Creams and Lotions : Stabilizes oil-in-water emulsions, providing a smooth application.

- Hair Products : Enhances texture and provides moisture retention.

Case Study:

A comparative analysis of skin creams containing this compound showed improved stability and user satisfaction compared to those without it, highlighting its effectiveness as an emulsifier .

Industrial Applications

Beyond consumer products, this compound finds utility in several industrial processes.

Applications:

- Release Agents : Prevents sticking in plastic manufacturing processes.

- Lubricants : Used in machinery to reduce friction.

Data Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Release Agent | Prevents adhesion in mold processes |

| Lubricant | Reduces friction in machinery |

| Surface Modifier | Enhances properties of coatings |

Biological Activities

Recent studies have explored the biological activities associated with this compound.

Applications:

- Antimicrobial Properties : Exhibits activity against various pathogens, making it useful in food preservation and health applications.

- Cancer Biomarker : Emerging research suggests that levels of this compound may correlate inversely with prostate cancer risk, indicating potential diagnostic applications .

Case Study:

In a cohort study involving male smokers, lower circulating levels of this compound were significantly associated with an increased risk of prostate cancer, suggesting its potential role as a biomarker for early detection .

Mécanisme D'action

Monostearin exerts its effects primarily through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it an effective emulsifier, stabilizer, and dispersant . In biological systems, this compound can form lipid bilayers and micelles, facilitating the delivery of hydrophobic drugs . It also interacts with cell membranes, enhancing the absorption of active ingredients .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Monoglycerides

Monostearin belongs to a class of monoglycerides distinguished by their fatty acid chain length and saturation. Key structural analogs include:

| Compound | Fatty Acid Chain | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Monolaurin | Lauric (C12:0) | C15H30O4 | 274.4 | ~63 | Antimicrobial agents, cosmetics |

| Monopalmitin | Palmitic (C16:0) | C19H38O4 | 330.5 | ~66–70 | Dielectric materials, food |

| This compound | Stearic (C18:0) | C21H42O4 | 358.6 | ~72–75 | Food emulsifiers, biodiesel |

Key Differences :

- Chain Length: Longer chains (e.g., C18 in this compound) increase hydrophobicity and melting points compared to shorter analogs like monolaurin (C12) .

- Physical Properties: this compound’s higher melting point (~75°C) makes it more suitable for solid lipid nanoparticles (SLNs) in drug delivery, while monolaurin’s lower melting point (~63°C) favors liquid-based formulations .

- Dielectric Behavior: Monopalmitin and this compound exhibit orientational freedom in their α and sub-α crystalline forms, but this compound’s longer chain reduces rotational mobility compared to monopalmitin .

Food Industry

This compound is a dominant emulsifier in baked goods and dairy products due to its stability at high temperatures. In contrast, monolaurin is preferred in antimicrobial food coatings owing to its potent activity against gram-positive bacteria .

Biodiesel Production

This compound is a byproduct of biodiesel synthesis and a critical factor in precipitate formation. Studies show that blends with 0.4% this compound in B20 biodiesel generate 31.3 mg precipitate at 15°C versus 6.3 mg at 30°C after two weeks. Comparatively, monopalmitin (C16:0) exhibits higher solubility in biodiesel, reducing precipitation risks .

Pharmaceuticals

In nanostructured lipid carriers (NLCs), this compound’s solid lipid structure provides higher entrapment efficiency (~80–90%) for hydrophobic drugs compared to liquid lipids like Labrasol® . Monolaurin, however, is explored for its P-glycoprotein inhibitory activity, enhancing drug bioavailability .

Economic and Production Considerations

Production Costs

This compound and monolaurin are enzymatically synthesized using lipases, but monolaurin commands a higher market price ($4,890/t vs. $2,100/t for this compound) due to its niche applications and lower production volumes . Enzymatic methods are cost-prohibitive for commodity this compound, necessitating optimization via immobilized reactors and cheaper carriers .

Market Demand

- This compound: High demand in food (70% of global emulsifier market) and biodiesel sectors.

- Monolaurin: Growing demand in nutraceuticals and antimicrobial products.

- Monopalmitin: Limited to specialized industrial applications (e.g., dielectric materials) .

Activité Biologique

Monostearin, also known as glyceryl monostearate or 1-monostearin, is a monoglyceride derived from stearic acid. It is commonly used in food, pharmaceutical, and cosmetic industries due to its emulsifying and stabilizing properties. Recent research has also highlighted its potential biological activities, particularly in cancer treatment and metabolic regulation.

Antitumor Properties

This compound exhibits significant anti-proliferative effects against various cancer cell lines. A study investigated its impact on cervical cancer (HeLa) cells, revealing an IC50 value of 28.36 μg/mL. This indicates that this compound effectively inhibits cell proliferation, comparable to other long-chain monoglycerides like monopalmitin and monoolein . The study also noted that the anti-proliferative activity did not correlate with the fatty acid chain length, suggesting that structural features rather than chain length may influence biological activity.

Table 1: IC50 Values of Long-Chain Monoglycerides in HeLa Cells

| Compound | IC50 (μg/mL) |

|---|---|

| Monomyristin | 48.62 ± 0.84 |

| Monopalmitin | 26.05 ± 0.545 |

| This compound | 28.36 ± 0.91 |

| Monoolein | 34.96 ± 0.185 |

| Monolinolein | 91.31 ± 1.28 |

This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme in the apoptotic pathway. In the aforementioned study, treatment with this compound resulted in significant increases in caspase-3 activity levels in HeLa cells after 24 hours of exposure . This suggests that this compound not only inhibits cell proliferation but also promotes programmed cell death, making it a potential therapeutic agent against cancer.

Association with Prostate Cancer Risk

Research has indicated an inverse relationship between circulating levels of this compound and prostate cancer risk. A study found that higher concentrations of 1-stearoylglycerol (the chemical name for this compound) were statistically significantly associated with a reduced risk of developing prostate cancer, particularly aggressive forms . This finding underscores the potential role of this compound in cancer prevention and highlights its importance in metabolic processes related to tumor development.

Table 2: Association Between this compound Levels and Prostate Cancer Risk

| Cancer Type | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Overall Prostate Cancer | 0.20 | 0.07–0.57 |

| Aggressive Prostate Cancer | Not specified | Not specified |

Other Biological Activities

This compound has been explored for its antimicrobial properties as well, showing effectiveness against various bacterial strains . Its ability to disrupt bacterial membranes makes it a candidate for use in food preservation and as a potential therapeutic agent against infections.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Cervical Cancer Study : Demonstrated significant anti-proliferative effects on HeLa cells and apoptosis induction via caspase-3 activation.

- Prostate Cancer Analysis : Found an inverse correlation between serum levels of this compound and prostate cancer risk, suggesting a protective role against tumorigenesis.

- Antimicrobial Research : Investigated the efficacy of this compound against various pathogens, indicating its potential for use in both clinical and food industry applications.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing monostearin in academic research?

this compound synthesis typically involves enzymatic or chemical esterification of glycerol and stearic acid. For reproducibility, enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) are preferred due to their specificity and mild reaction conditions . Characterization requires a combination of:

- Spectroscopic techniques : FTIR for ester bond confirmation (peak at ~1730 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation.

- Chromatography : HPLC or GC-MS to assess purity and quantify residual reactants.

- Thermal analysis : DSC for melting point determination (this compound melts at ~55–60°C).

Always include reaction conditions (temperature, solvent, catalyst loading) and purity thresholds in methodology sections .

Q. How can researchers standardize this compound purity assessments across different laboratories?

To minimize variability:

- Use certified reference materials (CRMs) for calibration.

- Adopt validated protocols from authoritative sources (e.g., USP-NF or AOAC International).

- Cross-validate results using orthogonal methods (e.g., combining titrimetry with HPLC).

- Report detailed experimental conditions (e.g., solvent polarity, column type in HPLC) to ensure reproducibility .

Q. What are the critical factors in designing this compound-based emulsion stability studies?

Key considerations include:

- Surfactant-to-oil ratio : this compound’s HLB value (~3–4) requires pairing with co-surfactants for stable oil-in-water emulsions.

- Temperature control : Monitor crystallization kinetics via polarized light microscopy.

- Accelerated stability testing : Use centrifugation (e.g., 3000 rpm for 30 min) and thermal cycling (4–40°C) to predict shelf-life.

Document particle size distribution (via dynamic light scattering) and ζ-potential for interfacial charge analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound crystallization data across studies?

Contradictions often arise from differences in:

- Supersaturation levels : Controlled via cooling rates and solvent selection.

- Polymorphism : Use XRD to distinguish α, β, and β′ crystalline forms.

- Impurity profiles : Trace fatty acids (e.g., palmitic acid) alter nucleation kinetics.

Propose a stepwise protocol: (1) Replicate conditions from conflicting studies, (2) Perform XRD/DSC to identify polymorphic variations, (3) Use HPLC to quantify impurities .

Q. What methodological strategies optimize enzymatic this compound production despite lower profitability compared to monolaurin?

While α-monostearin is less profitable than α-monolaurin (4890/t), enzymatic routes can be optimized via:

- Feedstock cost reduction : Use low-grade stearic acid (≥85% purity) after pretreatment.

- Biocatalyst reusability : Immobilize lipases on silica or chitosan carriers for ≥10 reaction cycles.

- Process intensification : Employ continuous reactors (e.g., packed-bed) to enhance yield.

Include sensitivity analyses on ROI, emphasizing enzyme reuse and feedstock price volatility .

Q. How can computational modeling complement experimental studies of this compound’s self-assembly behavior?

Integrate molecular dynamics (MD) simulations with experimental

- Parameterization : Use DFT to calculate force fields for glycerol monoesters.

- Validation : Compare simulated critical micelle concentrations (CMCs) with experimental tensiometry results.

- Predictive design : Model polymorphic transitions under varying pH/temperature.

Publish raw simulation trajectories and code in supplementary materials for transparency .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects in cell-based studies?

- For non-linear responses (e.g., cytotoxicity thresholds), use four-parameter logistic models (4PL).

- Address batch variability via mixed-effects models, including random intercepts for replicate experiments.

- Report 95% confidence intervals for IC₅₀ values and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers handle conflicting data between in vitro and in vivo studies of this compound bioavailability?

- Meta-analysis framework : Systematically review covariates (e.g., animal diet, administration route).

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling to align dissolution profiles with pharmacokinetic data.

- Sensitivity testing : Isolate confounding variables (e.g., gut microbiota diversity) using germ-free models .

Q. What protocols ensure ethical rigor in human trials involving this compound-containing formulations?

- Informed consent : Disclose all inactive ingredients and potential allergens.

- Blinding : Use matched placebos with identical organoleptic properties.

- Data anonymization : Store participant IDs separately from response data.

Reference institutional review board (IRB) guidelines and CONSORT checklists .

Data Reporting and Reproducibility

Q. How can researchers enhance the reproducibility of this compound-based drug delivery studies?

- FAIR principles : Share raw data (e.g., DSC thermograms, particle size distributions) in public repositories (Zenodo, Figshare).

- Pre-registration : Submit experimental protocols to platforms like OSF before data collection.

- Collaborative validation : Invite independent labs to replicate critical experiments .

Q. What criteria determine whether this compound data should be included in a meta-analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.